2-But-3-ynyl-1-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-but-3-ynyl-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h1,9H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIVJNMJUHAXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228703-35-1 | |
| Record name | 2-(but-3-yn-1-yl)-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 but 3 Ynyl 1 Methylpyrrolidine and Its Analogs
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of the pyrrolidine (B122466) ring through intermolecular reactions, often in a tandem or one-pot fashion.
Palladium-catalyzed reactions are powerful tools for carbon-carbon bond formation. The Sonogashira coupling, which forms a bond between a terminal alkyne and an aryl or vinyl halide, is a key reaction in organic synthesis. acs.orgresearchgate.net This methodology can be extended to tandem processes where the initial alkynylation is followed by a cyclization step to construct heterocyclic frameworks. mdpi.comresearchgate.net
The synthesis of substituted pyrrolidines can be achieved through a palladium-catalyzed one-pot sequence involving a Sonogashira coupling, an exo-dig cyclization, and a hydride transfer reaction. researchgate.net For instance, the reaction of bromovinylaldehydes with primary amines and 2-alkynylpyridines can furnish pyridine-substituted pyrroles. researchgate.net While this specific example leads to a pyrrole, the underlying principle of a palladium-catalyzed tandem reaction involving an alkyne and an amine can be adapted for pyrrolidine synthesis. The general applicability of the Sonogashira reaction is extensive, with various palladium catalysts and reaction conditions being developed to couple terminal alkynes with a wide range of substrates, including those containing nitrogen heterocycles. acs.orgmdpi.commdpi.com
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions
| Catalyst System | Substrates | Solvent | Base | Conditions | Product Type |
| Pd catalyst, CuI | Heterocyclic phosphonium salt, terminal alkyne | NMP | DIPEA | 100 °C, 12 h | Alkynyl-substituted heterocycles acs.org |
| Pd(OAc)2/urea | Aryl halides, terminal alkynes | Not specified | Amine-free | Room Temperature | Polyfunctional alkynes researchgate.net |
| PdCl2(PPh3)2, CuI | 5-iodinated pyrimidione derivatives, propargyl alcohol | DMF | Et3N | Room Temperature | 5-alkynyl pyrimidinones mdpi.com |
This table presents generalized conditions and product types based on the cited literature.
Amine alkylation is a fundamental reaction for the formation of carbon-nitrogen bonds. wikipedia.org The use of alkyl tosylates as alkylating agents for amines is a well-established method. nih.gov For the synthesis of pyrrolidine derivatives, an intramolecular alkylation of an amine onto an alkyne-containing moiety can be a viable strategy.
A general approach involves the reaction of a secondary amine with an alkyl halide (or tosylate) to form a tertiary amine. researchgate.net In the context of synthesizing 2-but-3-ynyl-1-methylpyrrolidine, this would involve the reaction of methylamine with a precursor containing both the butynyl group and a suitable leaving group, followed by a cyclization step. A more direct intramolecular approach would involve a haloamine cyclization. For instance, intramolecular reactions of haloamines like X-(CH₂)n-NH₂ are known to produce cyclic amines such as pyrrolidines. wikipedia.org
A cobalt-catalyzed aminocarbonylation of alkyl tosylates with various amines, including pyrrolidine, has been reported to proceed with high stereospecificity and chemoselectivity, highlighting the utility of tosylates in forming C-N bonds. nih.gov While this specific reaction leads to amides, it demonstrates the reactivity of alkyl tosylates with cyclic amines.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for constructing cyclic molecules, including pyrrolidines. nih.gov These strategies often offer high efficiency and stereocontrol.
The intramolecular cyclization of iminium ions with alkynes provides a convergent route to various nitrogen-containing heterocycles. This method allows for the stereoselective construction of substituted pyrrolidines. researchgate.net The process typically involves the formation of an iminium ion from a suitable precursor, which then undergoes a cyclization reaction with a tethered alkyne.
For example, the alkyne iminium ion cyclization of vinylogous carbamates derived from N-protected homopropargyl amines can lead to the formation of trans-2,3-disubstituted pyrrolidine derivatives with excellent diastereoselectivity. researchgate.net The reaction can be promoted by various Lewis and Brønsted acids. The stereochemical outcome of such cyclizations can often be rationalized by stereoelectronic effects. researchgate.net
Table 2: Alkyne Iminium Ion Cyclization for Pyrrolidine Synthesis
| Precursor Type | Acid Promoter | Product | Stereoselectivity |
| Vinylogous carbamates from N-protected homopropargyl amines | CF3SO3H | trans-2,3-disubstituted pyrrolidines | Excellent diastereoselectivity researchgate.net |
| Imines with 2-(methylthio)-3-(trimethylsilyl)-1-propenyl terminator | TiCl4 | Functionalized pyrrolidines | Stereocontrolled researchgate.net |
This table summarizes findings from the cited literature.
Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is a versatile method for synthesizing N-functionalized pyrrolidines. nih.govnih.govacs.org This oxidative cyclization is efficient for both aromatic and aliphatic γ-alkenyl N-arylsulfonamides. nih.gov The reaction's efficiency can be improved by using more organic-soluble copper(II) salts, such as copper(II) neodecanoate, and by employing microwave heating to reduce reaction times. nih.govnih.gov
A key feature of this method is the high diastereoselectivity observed in the synthesis of 2,5-disubstituted pyrrolidines, where the cis substitution pattern is predominant. nih.govnih.gov The mechanism is thought to involve an intramolecular syn aminocupration followed by the intramolecular addition of a primary carbon radical. nih.govnih.gov While this method has been demonstrated for olefins, its application to alkyne substrates would represent a logical extension for the synthesis of unsaturated pyrrolidine derivatives. The expansion of this methodology to include various amide-based substrates has also been explored, leading to the formation of polycyclic lactams. acs.orgcapes.gov.br
Indium(III)-Catalyzed Tandem Reactions for Pyrrolidine Synthesis
Indium(III) catalysts have proven effective in the synthesis of pyrrolidine derivatives through tandem reactions. One notable example is the Indium(III) triflate-catalyzed cascade reaction of terminal alkynes with α,α,γ-trichloroaldimines. This process yields 2-alkynyl-3,3-dichloropyrrolidines with high efficiency. The reaction proceeds through the addition of the alkyne to the aldimine, followed by a spontaneous cyclization of the resulting trichloropropargylic amine intermediate. The dichloromethylene group on the aldimine plays a crucial role in activating the molecule for this transformation under mild conditions. rsc.org This method is versatile, accommodating a range of both aryl and alkyl acetylenes, as well as different substituents on the imine nitrogen. rsc.org
Furthermore, Indium(III) chloride (InCl₃) has been utilized to catalyze the intramolecular cyclization of homopropargyl azides to form pyrroles. nih.govacs.org This atom-economic approach demonstrates broad substrate scope, producing a variety of substituted pyrroles. nih.govacs.org A plausible mechanism for this transformation involves the coordination of the indium catalyst to the alkyne, facilitating a 5-endo-dig cyclization with subsequent loss of nitrogen gas. nih.gov
Table 1: Indium(III)-Catalyzed Pyrrolidine Synthesis
| Catalyst | Reactants | Product | Key Features |
|---|---|---|---|
| Indium(III) triflate | Terminal alkynes, α,α,γ-trichloroaldimines | 2-Alkynyl-3,3-dichloropyrrolidines | High yields, mild conditions, broad substrate scope. rsc.org |
1,3-Dipolar Cycloaddition Reactions (Formation of Pyrrolidine Cores)
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including the pyrrolidine core. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form the pyrrolidine ring. wikipedia.orgresearchgate.net The reaction is known for its high degree of regio- and stereoselectivity, making it a valuable tool in synthetic organic chemistry. wikipedia.orgrsc.org
The mechanism of the 1,3-dipolar cycloaddition can be understood through two primary models: a concerted pericyclic mechanism proposed by Huisgen, or a stepwise mechanism involving a diradical intermediate as suggested by Firestone. researchgate.net The stereochemical outcome of the reaction is influenced by factors such as frontier molecular orbital interactions, steric effects, and stereoelectronic interactions. wikipedia.org The versatility of this reaction allows for the synthesis of a wide array of substituted pyrrolidines, including those fused to other ring systems. nih.gov For instance, the reaction between an azomethine ylide and an alkene can furnish a pyrrolidine structure, a strategy that has been successfully applied in the synthesis of complex natural products. wikipedia.org
Stereoselective Synthesis of this compound and Chiral Analogs
The control of stereochemistry is paramount in the synthesis of biologically active molecules. This section explores various strategies for the stereoselective synthesis of this compound and its chiral analogs.
Enantioselective Catalytic Approaches
Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched pyrrolidines. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile method, allowing access to a diverse range of stereochemical patterns in pyrrolidine synthesis. rsc.org By employing chiral catalysts, it is possible to influence the stereochemical outcome of the cycloaddition, leading to the formation of one enantiomer in excess. nih.gov
For example, the use of chiral iridium catalysts has been shown to be effective in the enantioselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov Both enantiomers of the catalyst are often readily available, allowing for the selective synthesis of either enantiomer of the desired pyrrolidine product. nih.gov
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. In the context of pyrrolidine synthesis, 1,3-dipolar cycloaddition reactions can be rendered highly diastereoselective. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for instance, directs the diastereoselective synthesis of densely substituted pyrrolidines upon reaction with azomethine ylides. acs.org The sulfinyl group acts as a potent chiral director, leading to the formation of specific diastereomers with high selectivity. acs.org
Lewis acids can also play a crucial role in promoting diastereoselectivity in these cycloadditions, sometimes leading to the opposite stereochemical outcome compared to the uncatalyzed reaction. acs.org The strategic placement of existing stereocenters in the reactants can effectively guide the formation of new stereocenters, a concept known as chiral induction. uvic.ca
Chiral Auxiliary and Chiral Pool Strategies (Including Precursor Derivatization)
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy involves three main steps: attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org While this approach requires additional synthetic steps, it is a reliable method for achieving high levels of stereocontrol. wikipedia.orgnumberanalytics.com
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. mdpi.com These chiral building blocks contain pre-existing stereocenters that can be elaborated to form the desired target molecule. For example, amino acids like serine and alanine have been successfully employed as chiral precursors in the synthesis of complex natural products containing the pyrrolidine motif. mdpi.com This strategy leverages the inherent chirality of natural molecules to establish key stereocenters in the synthetic target. mdpi.com
Table 2: Stereoselective Pyrrolidine Synthesis Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High efficiency, access to both enantiomers with appropriate catalyst. rsc.orgnih.gov |
| Diastereoselective Synthesis | Control of relative stereochemistry through chiral directing groups or existing stereocenters. | High diastereoselectivity, formation of multiple stereocenters in one step. acs.orguvic.ca |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. | Reliable stereocontrol, requires additional synthetic steps for attachment and removal. wikipedia.orgnumberanalytics.com |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound would logically disconnect the molecule at key bonds to identify simpler, readily available starting materials. A primary disconnection would be the C2-C(butynyl) bond, suggesting a nucleophilic addition of a butynyl group to a suitable electrophilic precursor of the 1-methylpyrrolidine ring. This precursor could be an iminium ion or a related species.
Another key disconnection is the formation of the pyrrolidine ring itself. A retrosynthetic approach could envision a 1,3-dipolar cycloaddition between an azomethine ylide derived from N-methylglycine and an appropriate alkyne dipolarophile. researchgate.net Alternatively, an intramolecular cyclization of a linear precursor containing both the amine and the alkyne functionalities could be considered. For example, a precursor containing a nitrogen atom and a leaving group at a five-atom distance from an alkyne could cyclize to form the pyrrolidine ring.
The synthesis could also be approached by modifying a pre-existing pyrrolidine ring. For instance, a commercially available pyrrolidine derivative could be functionalized at the 2-position with the but-3-ynyl side chain. This would involve the creation of a reactive site at the C2 position, such as through lithiation or the formation of an enamine, followed by reaction with a suitable electrophilic butynylating agent.
Key Disconnections and Functional Group Interconversions (FGIs)
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler precursors. For this compound, two primary disconnections are most logical: one at the C2-position of the pyrrolidine ring and another involving the formation of the pyrrolidine ring itself.
Disconnection Strategy 1: Alkylation at C2
The most straightforward disconnection breaks the bond between the pyrrolidine ring and the butynyl side chain. This approach suggests the alkylation of an N-methylpyrrolidine derivative at the C2 position. This strategy relies on forming a nucleophilic carbon at the C2 position (or an electrophilic one) and coupling it with a suitable butynyl fragment.
Key Disconnection: Breaking the C(2)-C(1') bond.
Synthons: This leads to a pyrrolidine cation synthon at C2 and a nucleophilic but-3-ynyl anion synthon, or vice-versa.
Reagent Equivalents:
An N-methyl-Δ¹-pyrrolidinium salt (an iminium ion) as the electrophile, which can be reacted with a nucleophile like but-3-ynylmagnesium bromide (a Grignard reagent).
Alternatively, a 2-lithiated N-methylpyrrolidine (stabilized by an adjacent group) could act as a nucleophile reacting with a but-3-ynyl halide.
Disconnection Strategy 2: Cyclization to form the Pyrrolidine Ring
A second major approach involves constructing the pyrrolidine ring from an acyclic precursor that already contains the butynyl side chain. This often involves an intramolecular nucleophilic substitution.
Key Disconnection: Breaking the N-C(2) and/or N-C(5) bonds of the pyrrolidine ring.
Synthons: This points to a linear precursor containing a nitrogen atom and the butynyl group, with leaving groups at appropriate positions to facilitate cyclization.
Reagent Equivalents: A common precursor would be a 4,5-dihalogenated amine or a haloamine. For instance, reacting methylamine with a 1,4-dihalo-5-octyne would lead to the target structure through intramolecular cyclization.
Functional Group Interconversions (FGI):
Functional group interconversions are essential for preparing the necessary precursors and for modifying the final product. imperial.ac.uk Key FGIs in the context of this synthesis include:
Alcohol to Halide: Conversion of a hydroxyl group to a halide (e.g., using SOCl₂ or PBr₃) to create a good leaving group for substitution reactions. vanderbilt.edu
Carbonyl to Methylene: Reduction of a carbonyl group (ketone or amide) to a CH₂ group using powerful reducing agents like Lithium aluminum hydride (LiAlH₄). imperial.ac.uk
Ester/Acid to Alcohol: Reduction of carboxylic acids or esters to primary alcohols using reagents like LiAlH₄. fiveable.me
Alkyne Protection/Deprotection: Terminal alkynes can be protected, for example, as a silyl ether, to prevent unwanted reactions during other synthetic steps, and later deprotected.
| FGI Type | Reagent Example | Transformation |
| Reduction | LiAlH₄ | Amide (Lactam) → Amine |
| Nucleophilic Substitution | PBr₃, SOCl₂ | Alcohol → Alkyl Halide |
| Cyclization | Base (e.g., NaH) | Intramolecular displacement of a halide by an amine |
| Oxidation | CrO₃/Pyridine (Collins Reagent) | Secondary Alcohol → Ketone |
Identification of Accessible Starting Materials and Intermediates
Based on the retrosynthetic analysis, several accessible starting materials and key intermediates can be identified for the synthesis of this compound.
From Proline Derivatives:
L-Proline and its derivatives are common chiral pool starting materials for pyrrolidine synthesis. The synthesis could proceed as follows:
N-methylation of L-proline to get N-methylproline.
Reduction of the carboxylic acid to a primary alcohol (N-methylprolinol).
Oxidation of the alcohol to an aldehyde.
Alkynylation using the Ohira-Bestmann reagent or by adding a but-3-ynyl Grignard reagent to the aldehyde, followed by oxidation and subsequent steps to achieve the final product.
From Acyclic Precursors:
Synthesizing the pyrrolidine ring from a linear molecule is a versatile strategy. rsc.org
A key intermediate could be 1,4-dichloro-5-octyne .
Reaction with methylamine would lead to a double nucleophilic substitution, forming the N-methylpyrrolidine ring with the butynyl side chain at the C2 position.
From Pyrrolidinone Intermediates:
N-methyl-2-pyrrolidinone is a readily available industrial chemical.
This lactam can be used to introduce the side chain. A possible route involves the formation of an N-acyliminium ion intermediate, which can then be attacked by an organometallic butynyl reagent.
Subsequent reduction of the carbonyl group would yield the target compound.
A notable intermediate is 1-methyl-3-pyrrolidinol , whose synthesis can be achieved from 1,2,4-butanetriol. google.com This intermediate could then be functionalized at the 2-position, although this would require several steps to introduce the carbon-based side chain.
| Starting Material/Intermediate | Synthetic Approach | Key Reactions |
| L-Proline | Chiral Pool Synthesis | N-methylation, Reduction, Oxidation, Alkynylation |
| 1,4-Dihaloalkyne | Cyclization | Intramolecular Nucleophilic Substitution |
| N-methyl-2-pyrrolidinone | Lactam Functionalization | Grignard Reaction, Reduction |
| 1,4-Butanediol | One-Pot Synthesis | Reaction with methylamine over a catalyst rsc.org |
Functionalization and Derivatization Strategies of the this compound Scaffold
The structure of this compound offers two primary sites for further chemical modification: the terminal alkyne and the pyrrolidine ring itself. This allows for the creation of a diverse library of related compounds.
Modification of the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile functional group, serving as a handle for a wide range of transformations. masterorganicchemistry.com Its reactivity can be harnessed for chain extension, cyclization, and the introduction of various other functional groups. nih.gov
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne with aryl or vinyl halides. This is a powerful method for creating more complex molecules with extended π-systems.
Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an exceptionally efficient and popular reaction for linking the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole ring. researchgate.net
Mannich Reaction: The reaction of the terminal alkyne with an aldehyde and a secondary amine (such as dimethylamine) in the presence of a copper(I) catalyst yields propargylamines.
Deprotonation and Alkylation: The terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium) to form an acetylide. This nucleophile can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.
Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts, leads to the formation of a methyl ketone at the adjacent carbon (Markovnikov addition).
Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will produce the corresponding cis-alkene, while using sodium in liquid ammonia will yield the trans-alkene. fiveable.me Complete reduction to an alkane is also possible with catalysts like Palladium on carbon (Pd/C).
| Reaction Type | Reagents | Resulting Structure |
| Sonogashira Coupling | Aryl-I, Pd catalyst, Cu(I) | Aryl-substituted alkyne |
| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) | 1,2,3-Triazole ring |
| Cadiot-Chodkiewicz Coupling | Bromoalkyne, Cu(I) | Di-substituted diyne |
| Alkylation | 1. n-BuLi; 2. R-X | Extended alkyne chain |
Functionalization of the Pyrrolidine Ring System
The saturated pyrrolidine ring can also be functionalized, although it is generally less reactive than the alkyne moiety. nih.gov
N-Demethylation and Re-alkylation: The N-methyl group can be removed under specific conditions and replaced with other alkyl or functionalized groups to modify the steric and electronic properties of the nitrogen atom.
Oxidation at C3 or C4: While challenging, oxidation of the CH₂ groups on the pyrrolidine ring could introduce carbonyl or hydroxyl functionality. This often requires directing groups or specific enzymatic or microbial methods. The synthesis of derivatives like 3-(prop-2-ynyl)pyrrolidine-2,5-dione highlights the possibility of having functionality on the ring. nih.gov
Ring-Opening: Under harsh conditions or with specific reagents, the pyrrolidine ring can be opened. For example, von Braun degradation could cleave a C-N bond.
α-Lithiation: It is possible to deprotonate the carbon adjacent to the nitrogen (C2 or C5). This requires a strong base and careful control of conditions to avoid side reactions. The resulting anion can then react with electrophiles.
The ability to modify both the terminal alkyne and the pyrrolidine ring makes this compound a valuable and adaptable scaffold in synthetic chemistry.
Advanced Spectroscopic Techniques for the Structural Elucidation of 2 but 3 Ynyl 1 Methylpyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 2-But-3-ynyl-1-methylpyrrolidine, a combination of one-dimensional and two-dimensional NMR techniques is employed for a complete structural assignment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers detailed information about the chemical environment of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each proton.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the N-methyl group, and the butynyl side chain. The terminal alkyne proton is anticipated to appear as a triplet in the range of δ 1.9-2.1 ppm due to coupling with the adjacent methylene protons. The protons on the pyrrolidine ring would present as a series of multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The N-methyl group would likely show a singlet around δ 2.3-2.5 ppm. The proton at the chiral center (C2) would be a key signal for stereochemical analysis, with its chemical shift and coupling constants being sensitive to the substituent's orientation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1' (alkyne) | ~2.0 | t | ~2.5 |
| H-3' (methylene) | ~2.4 | m | - |
| H-2 | ~3.0 | m | - |
| H-5 (axial) | ~2.2 | m | - |
| H-5 (equatorial) | ~3.0 | m | - |
| H-3, H-4 (ring) | 1.6-2.0 | m | - |
| N-CH₃ | ~2.4 | s | - |
Note: The data in this table is predicted based on known values for similar structures and serves as a representative example. Actual experimental values may vary.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of this compound, the acetylenic carbons are expected to resonate at approximately δ 68 ppm (C-4') and δ 83 ppm (C-3'). The carbons of the pyrrolidine ring would appear in the range of δ 20-60 ppm. The carbon of the N-methyl group is anticipated around δ 40 ppm. The carbon at the chiral center (C2) would have a chemical shift influenced by both the nitrogen atom and the alkyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (alkyne) | ~83 |
| C-2' (alkyne) | ~69 |
| C-3' (methylene) | ~25 |
| C-4' (methylene) | ~30 |
| C-2 | ~65 |
| C-5 | ~57 |
| C-3 | ~22 |
| C-4 | ~30 |
| N-CH₃ | ~40 |
Note: The data in this table is predicted based on known values for similar structures and serves as a representative example. Actual experimental values may vary.
Advanced 2D NMR and Chiral NMR Techniques for Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish long-range (2-3 bond) correlations between protons and carbons, providing crucial information about the connectivity of the molecular fragments.
For the absolute stereochemical assignment of the chiral center at C2, chiral NMR techniques are employed. This can involve the use of chiral solvating agents or chiral derivatizing agents to create diastereomeric environments that result in separate NMR signals for the two enantiomers. The comparison of the resulting spectra with those of known standards or the application of established empirical rules allows for the determination of the absolute configuration (R or S).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₉H₁₅N), HRMS would be expected to show a molecular ion peak corresponding to its exact mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₉H₁₆N⁺ | 138.1283 |
Note: The data in this table is predicted and serves as a representative example.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides valuable information about the structure of the original molecule.
For this compound, characteristic fragmentation pathways would be expected. Cleavage of the butynyl side chain and fragmentation of the pyrrolidine ring would likely be observed. For instance, the loss of the propargyl group (C₃H₃) or the entire butynyl group (C₄H₅) would result in significant fragment ions. The fragmentation pattern of the pyrrolidine ring itself can also provide diagnostic information about the position of the substituent. The analysis of these fragmentation patterns in an MS/MS experiment would further corroborate the structure elucidated by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, IR spectroscopy serves to confirm the presence of the key structural components: the terminal alkyne, the saturated pyrrolidine ring, and the N-methyl group.
The most diagnostic signals in the IR spectrum of this compound are associated with the butynyl substituent. The terminal alkyne (C≡C-H) gives rise to two highly characteristic absorptions:
A sharp and strong stretching vibration for the sp-hybridized C-H bond (≡C-H), which typically appears around 3300 cm⁻¹. dummies.comyoutube.com The distinct sharpness and position of this band are a clear indicator of a terminal alkyne. youtube.com
The saturated portions of the molecule also produce key signals. The C-H bonds of the pyrrolidine ring and the N-methyl group result in stretching absorptions in the region just below 3000 cm⁻¹. Specifically, the IR spectrum of N-methylpyrrolidine shows characteristic C-H stretching bands between 2769 cm⁻¹ and 2964 cm⁻¹. researchgate.net The C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
The expected IR absorption frequencies for this compound are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Terminal Alkyne | C≡C Stretch | 2100 - 2250 | Medium to Weak |
| Alkane / N-Methyl | C-H Stretch | 2850 - 2995 | Medium to Strong |
| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
This table is generated based on established spectroscopic principles and data from analogous compounds. dummies.comyoutube.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and other chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible region or for absorption in the UV region.
The structure of this compound lacks any significant chromophores that would lead to absorption in the standard UV-Vis range (200-800 nm). The key functional groups are:
A saturated amine (the N-methylpyrrolidine ring): Saturated amines exhibit a weak n → σ* (non-bonding to sigma antibonding) transition that occurs in the far UV region, typically below 200 nm.
An isolated alkyne (the butynyl group): An isolated carbon-carbon triple bond undergoes a π → π* (pi to pi antibonding) transition, which also falls in the far UV region, generally below 200 nm.
Because these transitions occur outside the range of conventional laboratory UV-Vis spectrometers, this compound is expected to be transparent in the near-UV and visible spectrum. The primary utility of UV-Vis analysis for this compound would be to detect the presence of impurities containing chromophoric systems, such as aromatic rings or conjugated double bonds. For instance, the related compound N-methyl-2-pyrrolidinone, which contains a carbonyl chromophore, shows absorption in the UV region. nist.gov However, without such a group, this compound itself is not amenable to detailed analysis by this method.
Other Relevant Spectroscopic and Chromatographic Methods (e.g., UPLC, TLC for Diastereomer Analysis)
The structural analysis of this compound is incomplete without considering its stereochemistry. The carbon atom at position 2 of the pyrrolidine ring, to which the butynyl group is attached, is a chiral center. Therefore, the compound can exist as a pair of enantiomers (R and S). While enantiomers have identical spectroscopic properties (except when using chiral light sources), their separation and analysis are crucial, often accomplished by converting them into diastereomers.
If this compound is synthesized as a racemic mixture, its enantiomers can be separated by reacting the mixture with a single enantiomer of a chiral resolving agent, thereby creating a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the separation of diastereomers. It has been shown that diastereomeric compounds, such as certain amides, can be clearly resolved on standard silica gel TLC plates, allowing for a quick assessment of separation efficiency. nih.gov
High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC): For the preparative separation and quantitative analysis of diastereomers, HPLC and UPLC are the methods of choice.
Diastereomer Separation: Diastereomeric derivatives can be effectively separated on both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns. nih.goviitr.ac.in The choice of mobile phase is critical for achieving optimal resolution. iitr.ac.in
UPLC Advantages: UPLC, which uses smaller stationary phase particles, offers significantly higher resolution, greater speed, and improved sensitivity compared to traditional HPLC. This makes it particularly well-suited for resolving closely related diastereomers and for high-throughput analysis.
The table below summarizes chromatographic methods applicable to the analysis of diastereomeric derivatives of this compound.
| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Rapid monitoring of diastereomer separation. nih.gov |
| HPLC/UPLC | Silica Gel (Normal Phase) | Non-polar/Polar solvent mixtures (e.g., Hexane/Isopropanol) | Separation and purification of diastereomers. nih.gov |
| HPLC/UPLC | C18 (Reversed Phase) | Acetonitrile/Aqueous Buffer (e.g., TFA or phosphate buffer) | High-resolution separation and quantification of diastereomers. iitr.ac.in |
This table outlines common chromatographic strategies for separating diastereomers based on established chemical literature. nih.goviitr.ac.in
Computational Chemistry Approaches for 2 but 3 Ynyl 1 Methylpyrrolidine Research
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Stereoselectivity Prediction
There is no available literature detailing the use of Density Functional Theory (DFT) calculations to elucidate reaction pathways or predict the stereoselectivity of reactions involving 2-but-3-ynyl-1-methylpyrrolidine. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com In principle, DFT could be applied to model reactions such as cycloadditions involving the butynyl group or substitutions at the pyrrolidine (B122466) ring, providing insights into transition states and activation energies. nih.govsemanticscholar.orgnih.gov Such calculations would yield valuable data on the kinetic and thermodynamic favorability of different reaction pathways, as well as the likely stereochemical outcomes. However, specific studies on this compound are not present in the reviewed literature.
Molecular Modeling and Dynamics Simulations (e.g., Conformational Analysis of Pyrrolidine Ring)
No specific molecular modeling or molecular dynamics (MD) simulation studies for this compound have been published. These computational techniques are essential for understanding the three-dimensional structure and dynamic behavior of molecules. nih.gov
A conformational analysis of the 1-methylpyrrolidine ring in this molecule would identify the most stable puckering conformations (envelope and twisted forms). Molecular dynamics simulations could further reveal how the butynyl substituent influences the flexibility and dynamics of the pyrrolidine ring over time and how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.net Despite the utility of these methods, research applying them to this compound is not documented.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (for Compound Series)
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies require a dataset of multiple compounds with measured biological activities to build predictive models. nih.govmdpi.com These models correlate variations in molecular structure with changes in activity. researchgate.net There are no published QSAR or cheminformatics studies that include this compound within a series of analogs. For such a study to be conducted, a library of related compounds would need to be synthesized and tested for a specific biological activity. The resulting data could then be used to develop models that predict the activity of new, unsynthesized compounds.
Strategic Applications of 2 but 3 Ynyl 1 Methylpyrrolidine As a Key Synthetic Intermediate
A Key Building Block for Pharmacologically Relevant Compounds
The inherent structural features of 2-But-3-ynyl-1-methylpyrrolidine make it an attractive starting material for the synthesis of a variety of compounds with significant pharmacological potential. The pyrrolidine (B122466) scaffold is a well-established pharmacophore in numerous drug classes, while the terminal alkyne provides a reactive handle for a range of powerful coupling reactions.
Role in the Synthesis of Histamine (B1213489) H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a key target for the treatment of neurological and psychiatric disorders. Potent and selective H3 receptor antagonists have shown therapeutic promise for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
One prominent example of a potent and selective histamine H3 receptor antagonist is ABT-239, a non-imidazole compound with high affinity for both human and rat H3 receptors. mdpi.comresearchgate.net The chemical structure of ABT-239, 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, incorporates a crucial (R)-2-methylpyrrolidinyl ethyl moiety. mdpi.comresearchgate.netorganic-chemistry.org The synthesis of such complex molecules often relies on convergent strategies where key fragments are prepared separately and then joined together.
The terminal alkyne functionality of this compound makes it an ideal precursor for the pyrrolidine-containing fragment of ABT-239 and related compounds. The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct method for the formation of a carbon-carbon bond between the pyrrolidine-alkyne unit and a suitable benzofuran (B130515) or other aromatic core structure. youtube.comyoutube.comnih.gov This powerful synthetic tool allows for the efficient and modular assembly of the complex scaffolds required for potent histamine H3 receptor antagonism.
Table 1: Key Coupling Reactions in the Synthesis of Bioactive Molecules
| Reaction Name | Description | Application in Synthesis |
| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. | Formation of C(sp)-C(sp2) bonds, crucial for linking the pyrrolidine-alkyne fragment to aromatic systems in drug candidates. youtube.comyoutube.comnih.gov |
| Click Chemistry (Huisgen Cycloaddition) | A [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. | A highly efficient and bioorthogonal ligation method for radiolabeling and creating complex molecular architectures. nih.govresearchgate.netchimia.chnih.gov |
Application in the Synthesis of Radiopharmaceuticals
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of diseases and for improving diagnostics and drug development. nih.govmdpi.com
The synthesis of PET radiotracers requires rapid, efficient, and high-yielding radiolabeling methods due to the short half-lives of the commonly used positron-emitting radionuclides, such as carbon-11 (B1219553) (t½ ≈ 20 min) and fluorine-18 (B77423) (t½ ≈ 110 min). nih.gov The terminal alkyne group of this compound is an excellent functional handle for modern radiolabeling techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.netchimia.chnih.gov
This bioorthogonal reaction allows for the rapid and specific attachment of a radionuclide-containing azide to the alkyne-functionalized pyrrolidine core, even in the presence of other sensitive functional groups. This strategy enables the efficient production of PET radioligands for imaging a variety of biological targets, including receptors and enzymes in the brain. The pyrrolidine moiety can be designed to confer specific binding properties to the resulting radiotracer. nih.govnih.gov
An Intermediate for Other Bioactive Pyrrolidine Derivatives
The versatility of the pyrrolidine ring as a scaffold in medicinal chemistry is well-documented. nih.gov The introduction of a butynyl side chain provides a gateway to a wide range of further chemical modifications, allowing for the creation of diverse libraries of bioactive compounds.
The Sonogashira coupling reaction, for instance, can be employed to connect the this compound core to a variety of aromatic and heteroaromatic systems, leading to the generation of novel chemical entities with potential therapeutic applications. For example, alkyne-substituted dihydropyrrolones have been synthesized and shown to possess bacterial quorum-sensing inhibitory activity against Pseudomonas aeruginosa. nih.gov This highlights the potential of using alkyne-functionalized pyrrolidines as building blocks for the development of new anti-infective agents. Furthermore, the synthesis of novel benzofuran spiro-2-pyrrolidine derivatives via [3+2] azomethine ylide cycloadditions has yielded compounds with promising antitumor activity. nih.gov
Contributions to the Total Synthesis of Natural Products
Natural products containing the pyrrolidine ring system represent a rich source of chemical diversity and biological activity. youtube.com The total synthesis of these complex molecules is a significant challenge that drives the development of new synthetic methodologies. youtube.com The strategic incorporation of building blocks like this compound can significantly streamline the synthesis of certain pyrrolidine-containing alkaloids and other natural products.
Development of Chiral Ligands and Organocatalysts
The field of asymmetric catalysis relies heavily on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. google.com Pyrrolidine-based structures, often derived from the readily available chiral pool amino acid proline, are among the most successful and widely used scaffolds for this purpose. nih.govyoutube.com
This compound, with its inherent chirality, presents an interesting and underexplored platform for the design of novel chiral ligands and organocatalysts. The butynyl group can serve as a versatile linker to attach the chiral pyrrolidine unit to a metal center or to a larger molecular framework. This allows for the systematic modification and fine-tuning of the steric and electronic properties of the resulting catalyst, which is crucial for achieving high levels of enantioselectivity in a desired transformation. The development of new chiral ligands is an ongoing effort in chemical research, with the aim of discovering more efficient and selective catalysts for a wide range of asymmetric transformations.
Methodological Approaches to Biological Target Identification for Pyrrolidine Containing Compounds
Direct Biochemical Methods for Target Engagement Assessment
Direct biochemical methods offer a direct means to identify and characterize the interaction between a small molecule and its protein targets. These approaches are predicated on the physical binding of the compound to its target and provide robust evidence of engagement.
Affinity-Based Proteomics and Pull-Down Assays
Affinity-based proteomics is a powerful technique to "fish" for target proteins from a complex biological mixture, such as a cell lysate. rsc.org This method involves the immobilization of a ligand—in this case, a derivative of 2-But-3-ynyl-1-methylpyrrolidine—onto a solid support, such as agarose (B213101) beads. The terminal alkyne group of this compound is particularly amenable to "click chemistry," a highly efficient and specific reaction that can be used to attach a biotin (B1667282) tag or a linker for immobilization. harvard.edu This "bait" is then incubated with the proteome, and proteins that bind to the compound are selectively captured.
After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach has been successfully used to identify the targets of various bioactive small molecules. For instance, a study on spiro[pyrrolidine-3,3-oxindoles] used chemical proteomics to identify HDAC2 and PHB2 as potential targets. nih.gov
A critical aspect of this technique is the design of the affinity probe. The point of attachment of the linker should be carefully chosen to minimize disruption of the compound's interaction with its target. The butynyl group in this compound offers a convenient handle for such modifications.
| Step | Description | Key Considerations |
| 1. Probe Synthesis | Covalently attach a linker and a tag (e.g., biotin) to this compound. The terminal alkyne is ideal for click chemistry. | The linker should be long enough to avoid steric hindrance. The tag should not interfere with binding. |
| 2. Immobilization | The tagged compound is immobilized on a solid support (e.g., streptavidin-coated beads). | Ensure efficient and stable immobilization. |
| 3. Incubation | The immobilized probe is incubated with a cell or tissue lysate. | Use appropriate controls, such as beads without the probe or competition with the free compound. |
| 4. Washing | Non-specifically bound proteins are washed away. | Stringency of washes is critical to reduce background. |
| 5. Elution | Specifically bound proteins are eluted from the support. | Elution conditions should be effective without denaturing the proteins for subsequent analysis. |
| 6. Protein Identification | Eluted proteins are identified by mass spectrometry (e.g., LC-MS/MS). | Bioinformatic analysis is required to prioritize and validate potential targets. |
Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS)
Thermal Proteome Profiling (TPP) is a method that assesses the thermal stability of proteins on a proteome-wide scale. researchgate.net The principle behind TPP is that the binding of a ligand, such as a small molecule, can stabilize a protein, leading to an increase in its melting temperature. tandfonline.comnih.gov This change in thermal stability can be detected by quantitative mass spectrometry. researchgate.net TPP can be performed in intact cells, which provides a more physiologically relevant context for target engagement. researchgate.net
Similarly, Drug Affinity Responsive Target Stability (DARTS) relies on the principle that ligand binding can alter a protein's susceptibility to proteolysis. In a DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited proteolysis. The resulting peptide fragments are then analyzed by mass spectrometry to identify proteins that were protected from digestion due to compound binding.
The covalent potential of the butynyl group in this compound makes TPP a particularly suitable method. Covalent inhibitors often induce a significant thermal stabilization of their targets, which can be readily detected. longdom.org
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. youtube.com In an SPR experiment, one interacting partner (e.g., a purified target protein) is immobilized on a sensor chip, and the other partner (e.g., this compound) is flowed over the surface. The binding and dissociation events are detected as changes in the refractive index at the sensor surface. youtube.com
This technique provides valuable quantitative data on the kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant, KD) of the interaction. nih.govjaptamers.co.uk SPR can be used to validate putative targets identified through other methods, such as affinity proteomics, and to characterize the binding properties of a compound in a controlled, in vitro setting. nih.govnih.gov For instance, SPR has been employed to study the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA. nih.gov
Genetic Interaction and Screening Approaches for Target Deconvolution
Genetic approaches provide an alternative and complementary strategy to biochemical methods for identifying drug targets. nih.gov These methods exploit the power of genetic manipulation to link a compound's activity to a specific gene or pathway.
One common approach is the use of genome-wide screening in model organisms like yeast or in human cell lines using technologies such as RNA interference (RNAi) or CRISPR-Cas9. nih.gov In these screens, the sensitivity of a large collection of genetic mutants to the compound of interest is assessed. Mutants that show either increased sensitivity (synthetic lethality) or resistance to the compound can point towards the biological pathway, and potentially the direct target, with which the compound interacts. For example, a study on pyrrolidine-2,5-dione derivatives used the Vibrio harveyi mutagenicity test to evaluate their properties. nih.gov
Another powerful genetic screening method involves the use of encoded library technology (ELT). In this approach, vast libraries of compounds, each tagged with a unique DNA barcode, are synthesized. nih.gov The entire library is then screened against a target protein, and the binders are identified by sequencing their DNA tags. This method was successfully used to screen a library of highly functionalized pyrrolidines to identify potent inhibitors of angiotensin-converting enzyme (ACE). nih.gov
Computational Inference Methods for Predicting Biological Targets
Computational methods have become increasingly valuable in the early stages of drug discovery for predicting potential biological targets of small molecules, thereby guiding experimental validation. nih.govimperial.ac.ukresearchgate.net These in silico approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-based methods rely on the principle of "similar properties for similar molecules." If a compound shares structural or chemical features with known ligands for a particular target, it is predicted to bind to that same target. imperial.ac.uk Various machine learning algorithms and statistical models are employed to make these predictions based on large databases of known drug-target interactions. nih.gov
Structure-based methods, such as molecular docking, utilize the three-dimensional structure of a potential target protein. nih.gov A computational model of this compound can be "docked" into the binding site of a protein to predict the binding affinity and pose. This approach is particularly useful when a high-resolution structure of a candidate target is available. For example, molecular docking was used to study the interaction of pyrrolidine (B122466) derivatives with the dipeptidyl peptidase-IV (DPP-4) enzyme and myeloid cell leukemia-1 (Mcl-1). tandfonline.comnih.gov
| Computational Method | Principle | Application Example for this compound |
| Ligand-Based (e.g., Similarity Searching, QSAR) | Predicts targets based on the similarity of the compound to known ligands of specific proteins. | Compare the chemical fingerprint of this compound to databases of bioactive compounds to identify potential targets. |
| Structure-Based (e.g., Molecular Docking) | Predicts binding affinity and mode by fitting the 3D structure of the compound into the binding site of a target protein. | Dock the 3D model of this compound into the active sites of candidate enzymes or receptors. |
| Chemogenomic Approaches | Integrates chemical information of compounds and genomic information of targets to predict interactions. | Analyze large-scale datasets to find correlations between the chemical features of pyrrolidine derivatives and their biological activities. |
Strategies for Target Validation in Research
The identification of a potential biological target is only the first step; rigorous validation is crucial to confirm that the interaction is responsible for the observed biological effects of the compound. nih.gov Target validation strategies often involve a combination of biochemical, cellular, and genetic approaches.
A key validation step is to demonstrate a correlation between the compound's binding affinity for the putative target and its functional activity in a cellular or in vivo model. This can be achieved by synthesizing and testing a series of analogues of this compound with varying potencies against the target and observing if this correlates with their cellular efficacy.
Genetic validation is another powerful approach. This can involve overexpressing the target protein, which may lead to resistance to the compound, or knocking down or knocking out the target gene (e.g., using RNAi or CRISPR-Cas9), which should phenocopy the effects of the compound.
Furthermore, demonstrating that the compound engages the target in living cells is a critical piece of evidence. Techniques like cellular thermal shift assay (CETSA), a variant of TPP, can be used to confirm target engagement in a cellular context.
Finally, identifying the specific binding site of the compound on the target protein, for instance through co-crystallization or hydrogen-deuterium exchange mass spectrometry, provides definitive proof of a direct interaction.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-But-3-ynyl-1-methylpyrrolidine, and what reaction conditions are critical for achieving high yields?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives are often functionalized using alkyne-bearing reagents under basic conditions. A representative method involves reacting 1-methylpyrrolidine with a propargyl bromide derivative in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) to promote alkylation. Purification via column chromatography or recrystallization ensures high purity . Key factors include strict anhydrous conditions to prevent side reactions and precise stoichiometric control of the alkyne reagent.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic signals for the pyrrolidine ring (δ ~2.5–3.5 ppm) and the alkyne proton (δ ~1.8–2.2 ppm). Infrared (IR) spectroscopy identifies the alkyne C≡C stretch (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak. Purity is assessed via thin-layer chromatography (TLC) or HPLC with UV detection .
Q. What are the key physicochemical properties of this compound that influence its stability and handling?
- Answer : The compound’s stability is affected by the electron-rich pyrrolidine ring (prone to oxidation) and the reactive alkyne moiety (sensitive to moisture and light). It is typically stored under inert gas (argon/nitrogen) at low temperatures (2–8°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while limited aqueous solubility necessitates organic-phase workups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?
- Answer : By-products often arise from over-alkylation or alkyne dimerization. Optimization strategies include:
- Using a 10–20% excess of 1-methylpyrrolidine to drive the reaction to completion.
- Introducing catalytic Cu(I) to suppress alkyne side reactions (e.g., Glaser coupling).
- Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .
- Real-time monitoring via in-situ FTIR or GC-MS to detect intermediates and adjust conditions dynamically.
Q. How should discrepancies between theoretical and experimental NMR data for this compound be resolved?
- Answer : Discrepancies may arise from conformational flexibility, solvent effects, or impurities. Strategies include:
- Repeating the synthesis and purification steps to rule out contaminants.
- Performing 2D NMR (e.g., COSY, HSQC) to assign signals accurately.
- Computational modeling (DFT or molecular dynamics) to predict chemical shifts and compare with experimental data .
- Alternative characterization via X-ray crystallography if crystalline derivatives are obtainable.
Q. What experimental approaches are recommended to evaluate the biological activity of this compound in receptor-binding studies?
- Answer : For pharmacological applications:
- In vitro : Radioligand binding assays (e.g., using tritiated ligands) to measure affinity for target receptors (e.g., GPCRs). Surface Plasmon Resonance (SPR) quantifies binding kinetics.
- In vivo : Rodent models to assess bioavailability and efficacy, paired with LC-MS/MS for pharmacokinetic profiling.
- Structural analogs (e.g., benzyl-substituted pyrrolidines) can be synthesized to explore structure-activity relationships (SAR) .
Q. How can computational chemistry aid in predicting the reactivity of this compound under varying conditions?
- Answer : Density Functional Theory (DFT) calculations predict reaction pathways, transition states, and regioselectivity. Molecular docking simulations model interactions with biological targets (e.g., enzymes or ion channels). Solvent effects are analyzed using COSMO-RS or MD simulations to optimize solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
